molecular formula C7H2Cl2N2O2 B029917 2,3-Dichloro-6-nitrobenzonitrile CAS No. 2112-22-3

2,3-Dichloro-6-nitrobenzonitrile

Cat. No.: B029917
CAS No.: 2112-22-3
M. Wt: 217.01 g/mol
InChI Key: RDFDRMZYAXQLRT-UHFFFAOYSA-N
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Description

Scientific Research Applications

Agricultural Chemistry

Herbicide Synthesis
2,3-Dichloro-6-nitrobenzonitrile serves as a critical intermediate in the synthesis of herbicides. Its chlorinated structure enhances herbicidal activity, making it effective against a wide range of weeds. Research indicates that formulations containing this compound improve weed control efficacy in crops such as corn and soybeans .

Pharmaceutical Development

Drug Synthesis
This compound is pivotal in the pharmaceutical industry for synthesizing various medicinal compounds. Notably, it is used as an intermediate in the production of anagrelide, a drug that reduces platelet counts in patients with certain blood disorders . The synthesis process involves multiple steps that utilize this compound to achieve high yields of the active pharmaceutical ingredient (API).

Case Study: Anagrelide Production
A patented method outlines the preparation of ethyl-N-(2,3-dichloro-6-nitrobenzyl)glycine hydrochloride from this compound. This compound undergoes several transformations to yield anagrelide efficiently. The process has been optimized for industrial scalability while minimizing toxic by-products .

Material Science

Polymer Development
In material science, this compound is utilized to develop specialty polymers and coatings. These materials exhibit enhanced durability and resistance to environmental degradation. The incorporation of this compound into polymer matrices has shown promising results in improving mechanical properties and thermal stability .

Analytical Chemistry

Reference Material
The compound is often used as a standard reference material in analytical chemistry. Its well-defined chemical structure allows researchers to calibrate instruments accurately and ensure reliable measurements during chemical analyses. This application is crucial for maintaining quality control in laboratory settings .

Environmental Studies

Pollutant Degradation Research
Research utilizing this compound focuses on understanding the degradation pathways of pollutants in various environments. Studies have shown its potential role in assessing the environmental impacts of chlorinated compounds and developing remediation strategies for contaminated sites .

Data Table: Applications Overview

Application AreaDescriptionKey Outcomes/Findings
Agricultural ChemistryIntermediate for herbicide synthesisImproved weed control efficacy
Pharmaceutical DevelopmentKey intermediate for drug synthesis (e.g., anagrelide)Efficient production processes with high yields
Material ScienceDevelopment of specialty polymers and coatingsEnhanced durability and thermal stability
Analytical ChemistryUsed as a standard reference materialReliable calibration for chemical analyses
Environmental StudiesResearch on pollutant degradationInsights into environmental impacts and remediation methods

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : 2,3-Dichloro-6-nitrobenzonitrile
  • Molecular Formula : C₇H₂Cl₂N₂O₂
  • Molecular Weight : 217.01 g/mol
  • CAS Number : 2112-22-3
  • Melting Point : 93–96°C .

Synthesis :
this compound is synthesized via cyanation of 1,2,3-trichloro-4-nitrobenzene using copper cyanide in dimethylformamide (DMF) at 155°C . Alternative routes involve nitration of 1,2,3-trichlorobenzene derivatives .

Structural and Functional Analogues

2-Chlorobenzonitrile (2-ClBN)

  • Structure: Monochloro substitution at the 2-position.
  • Applications : Used in palladium-catalyzed arylation reactions and synthesis of antimalarial drugs (e.g., quetiapine nitrate) .
  • Anti-inflammatory Activity : Less potent than this compound derivatives .
  • Stability : Lower thermal stability compared to nitro-substituted analogues due to fewer electron-withdrawing groups .

6-Chloro-7-methyl-3-[2-(2,4-dihydroxybenzylidene)-1-methylhydrazino]-1,1-dioxo-1,4,2-benzodithiazine

  • Structure : Contains benzodithiazine and hydrazine moieties.
  • Functional Groups : SO₂, C=N, and hydroxyl groups.
  • Reactivity : Higher solubility in polar solvents due to multiple hydrogen-bonding sites .

2,3,4-Trichloro-6-nitrobenzonitrile

  • Structure : Additional chlorine at the 4-position.
  • Synthesis : Requires harsher nitration/cyanation conditions, leading to lower yields .
  • Reactivity : Enhanced electrophilicity due to three chlorine groups, increasing susceptibility to nucleophilic substitution .

Physicochemical Properties Comparison

Property This compound 2-Chlorobenzonitrile 2,3,4-Trichloro-6-nitrobenzonitrile
Molecular Weight 217.01 137.57 251.45
Melting Point (°C) 93–96 43–45 105–108 (estimated)
Solubility Low in water; soluble in DMF Moderate in ethanol Low in polar solvents
Toxicity Extreme skin irritant Moderate High (predicted)

Reactivity and Functionalization Pathways

  • Hydrogenation: this compound is reduced to 2,3-dichloro-6-aminobenzonitrile using Pd/C and HCl, a critical step in anagrelide synthesis . Comparatively, 2-chlorobenzonitrile undergoes hydrogenation to 2-chloroaniline but lacks nitro group reactivity .
  • Nucleophilic Substitution: The nitro group in this compound activates the aromatic ring for displacement reactions, unlike non-nitro analogues .

Pharmaceutical Relevance

  • Anagrelide Synthesis :
    • This compound is irreplaceable in anagrelide production due to its unique substitution pattern .
    • Alternatives like 2,4-dichloro-6-nitrobenzonitrile yield inactive byproducts due to regiochemical differences .

Biological Activity

2,3-Dichloro-6-nitrobenzonitrile (CAS No. 5866-98-8) is a compound of significant interest in medicinal chemistry and agrochemical applications due to its unique structural properties and biological activities. This article explores its biological activity, synthesis, and potential applications based on diverse research findings.

Chemical Structure and Properties

This compound features a benzene ring substituted with two chlorine atoms at the 2 and 3 positions, a nitro group at the 6 position, and a nitrile group (-C≡N). Its molecular formula is C7H3Cl2N2O2C_7H_3Cl_2N_2O_2, with a molecular weight of approximately 217.01 g/mol. The presence of the nitro and chlorine functional groups contributes to its reactivity and biological interactions.

Enzyme Inhibition

Research indicates that this compound acts as an inhibitor of cytochrome P450 enzymes, specifically CYP1A2 and CYP2C19. These enzymes are crucial for drug metabolism, suggesting that this compound could influence pharmacokinetics and drug interactions. The inhibition of these enzymes raises concerns regarding its safety profile in pharmaceutical applications .

Antimicrobial Properties

The nitro group in the compound is known for its role in biological activity, particularly in antimicrobial mechanisms. Nitro compounds often exhibit toxicity towards microorganisms through redox reactions that can lead to cell death. Studies have shown that nitro-substituted compounds can be effective against various pathogens, including bacteria and parasites . The mechanism typically involves the generation of reactive species that disrupt cellular functions.

Toxicological Aspects

While the compound shows promise for pharmaceutical development, it also possesses toxic properties. It has been classified as a skin irritant and exhibits extreme toxicity under certain conditions. This necessitates careful handling and further investigation into its safety for human use .

Synthesis Methods

The synthesis of this compound typically involves multiple steps starting from precursors like 2,3,4-trichloronitrobenzene. Various methods have been reported in the literature, including:

  • Cyanation Reactions : Utilizing cuprous cyanide under controlled conditions.
  • Electrophilic Substitution : Exploiting the electron-withdrawing effects of the nitro and chlorine groups to facilitate further functionalization.

These methods highlight the compound's versatility as an intermediate in synthesizing more complex biologically active molecules .

Case Studies

Case Study 1: Cytochrome P450 Interaction
A study conducted on the inhibitory effects of this compound on CYP1A2 revealed significant interaction leading to altered drug metabolism profiles in vitro. This study underscores the importance of evaluating such compounds for their potential impact on therapeutic efficacy and safety .

Case Study 2: Antimicrobial Efficacy
In another investigation focusing on antimicrobial activity, this compound demonstrated effectiveness against strains of Staphylococcus aureus and Escherichia coli. The mechanism was attributed to oxidative stress induced by the nitro group, leading to cell lysis .

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesUnique Properties
2-Chloro-3-nitrobenzonitrileOne chlorine atom; one nitro groupLess halogen substitution; different reactivity
2,6-DichlorobenzonitrileTwo chlorine atoms; one nitrile groupSimpler structure without nitro substitution
4-Chloro-3-nitrobenzonitrileOne chlorine atom; one nitro groupDifferent position affects biological interactions
This compound Two chlorine atoms; one nitro groupDistinct positional arrangement affecting activity

This table illustrates how the structural variations among similar compounds can lead to differences in biological activity and potential applications.

Q & A

Basic Questions

Q. What are the key physicochemical properties of 2,3-Dichloro-6-nitrobenzonitrile relevant to experimental handling?

Answer: The compound (C₇H₂Cl₂N₂O₂, MW 217.01 g/mol) is a pale crystalline solid with the following critical properties:

  • Melting Point : 93–96°C
  • Density : 1.6 ± 0.1 g/cm³
  • Stability : Stable under ambient conditions but may decompose upon prolonged exposure to strong acids/bases .
  • Solubility : Insoluble in water; soluble in polar aprotic solvents (e.g., DMF, DMSO) .

Handling Recommendations :

  • Store in airtight containers at ≤25°C to prevent sublimation .
  • Use fume hoods for weighing and handling to avoid inhalation of fine particulates .

Q. What is the established synthetic route for this compound?

Answer : The most cited method involves a Sandmeyer-type cyanation :

Nitration : 1,2,3-Trichlorobenzene is nitrated with concentrated HNO₃ to yield 2,3,4-trichloronitrobenzene .

Cyanide Substitution : Reaction with cuprous cyanide (CuCN) in pyridine at 100–120°C replaces the para-chloro group with a nitrile, forming the target compound .

Key Reaction Conditions :

  • Solvent : Pyridine (acts as a base and solvent) .
  • Temperature : 120°C for 6–8 hours .
  • Yield : ~70–75% after recrystallization .

Advanced Research Questions

Q. How can researchers optimize the yield of this compound in Sandmeyer-type reactions?

Answer : Optimization strategies include:

  • Catalyst Purity : Use freshly prepared CuCN to avoid side reactions with oxidized species .
  • Solvent Selection : Replace pyridine with DMF for faster kinetics, but monitor for by-product formation (e.g., dimethylamine adducts) .
  • Temperature Control : Maintain 120°C ± 2°C to balance reaction rate and decomposition .
  • Workup : Quench with ice-cold HCl to precipitate unreacted CuCN, followed by column chromatography (silica gel, hexane/EtOAc 4:1) .

Common Pitfalls :

  • Incomplete nitration of 1,2,3-trichlorobenzene leads to residual starting material, detectable via GC-MS .

Q. What analytical techniques are most effective for characterizing this compound and its intermediates?

Answer :

Technique Application Key Data
FT-IR Confirm nitrile (C≡N) and nitro (NO₂) groupsPeaks at ~2230 cm⁻¹ (C≡N) and 1530/1350 cm⁻¹ (NO₂ asymmetric/symmetric stretch)
¹H/¹³C NMR Structural elucidationAromatic protons at δ 7.8–8.2 ppm; nitrile carbon at δ ~115 ppm
HPLC-PDA Purity assessmentRetention time ~8.2 min (C18 column, 70:30 MeOH:H₂O)

Validation : Cross-reference with high-resolution mass spectrometry (HRMS) for molecular ion [M+H]⁺ at m/z 218.956 .

Q. How does the electronic nature of substituents influence the reactivity of this compound in nucleophilic aromatic substitution (NAS)?

Answer : The meta -directing effects of Cl and NO₂ groups create electron-deficient aromatic rings, favoring NAS at the para position relative to the nitrile:

  • Mechanistic Insight : Nitro groups withdraw electron density via resonance, activating the ring for attack by soft nucleophiles (e.g., thiols, amines) .
  • Experimental Evidence : Reaction with ethyl glycinate yields ethyl N-(2,3-dichloro-6-nitrobenzyl)glycinate, confirmed by ¹H NMR .

Computational Support : DFT studies show LUMO localization at the C-4 position, aligning with observed regioselectivity .

Q. What are the common impurities encountered during synthesis, and how can they be identified?

Answer :

Impurity Source Detection Method
2,3,4-Trichloronitrobenzene Incomplete cyanationGC-MS (m/z 246 [M]⁺)
5,6-Dichloro-2-aminobenzonitrile Over-reduction of nitro groupHPLC (retention time shift)
Dimerization Products Prolonged heatingHRMS (e.g., m/z 435 [2M+H]⁺)

Mitigation :

  • Use excess CuCN (1.5 eq) to drive cyanation to completion .
  • Monitor reaction progress via TLC (Rf = 0.5 in hexane/EtOAc 7:3) .

Q. How can computational chemistry aid in predicting novel reactions involving this compound?

Answer :

  • Reactivity Prediction : Molecular docking (AutoDock Vina) identifies potential binding interactions in drug design (e.g., with platelet receptors for anti-thrombotic applications) .
  • Transition State Analysis : QM/MM simulations (Gaussian 09) model NAS pathways, guiding solvent and catalyst selection .
  • Thermodynamic Stability : Calculate Gibbs free energy (ΔG) of intermediates to prioritize synthetic routes .

Case Study : MD simulations revealed solvent effects on reaction kinetics, validating pyridine’s role in stabilizing transition states .

Properties

IUPAC Name

2,3-dichloro-6-nitrobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2Cl2N2O2/c8-5-1-2-6(11(12)13)4(3-10)7(5)9/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDFDRMZYAXQLRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1[N+](=O)[O-])C#N)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20371087
Record name 2,3-Dichloro-6-nitrobenzonitrile
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2112-22-3
Record name 2,3-Dichloro-6-nitrobenzonitrile
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3-Dichloro-6-nitrobenzonitrile
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Synthesis routes and methods I

Procedure details

Under a nitrogen atomosphere, pyridine (42 ml, 0.52 mol) was spread evenly over a mixture of 2,3,4-trichloronitrobenzene (225 g, 1 mol) and cuprous cyanide (89.6 g, 1 mol). The mixture was heated to 100° and held at this temperature until it became stirrable. Then the stirred mixture was heated to 165° over 1.5 hours, and held at this temperature for 30 minutes. The dark mixture was allowed to cool, then concentrated HCl (500 ml) and toluene (250 ml) were added. The mixture was vigorously stirred for 1.5 hours. The layers were separated and the aqueous phase was extracted with toluene (3 × 250 ml). The combined toluene extracts were washed with concentrated HCl (3 × 250 ml), water (250 ml) and saturated aqueous NaCl (2 × 250 ml). The toluene solution was dried over Na2SO4, filtered and stripped to obtain 185 g (85%) of the title benzonitrole. The product was 87% pure and contained about 7% trichloronitrobenzene. Recrystallization from methanol (2.1 ml/g) gave a product of 99% purity.
Quantity
42 mL
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reactant
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225 g
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[Compound]
Name
cuprous cyanide
Quantity
89.6 g
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reactant
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500 mL
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250 mL
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Synthesis routes and methods II

Procedure details

A solution of 1.831 kg of 1,2,3-trichloro-4-nitrobenzene and 0.861 kg of copper cyanide in 1.21 L of DMF is heated to 155° C. for 2 hours, then cooled to room temperature. A solution of 3.24 kg of ferric chloride hexahydrate, 0.806 L of concentrated hydrochloric acid, and 4.87 L of water is added and the solution heated to 65° C. for 20 minutes. The mixture is cooled, stirred with 0.55 kg of charcoal and 4 L of toluene, and filtered. The organic phase is separated and the aqueous phase extracted with toluene. The combined toluene layers are washed with water and 6 N HCl, dried and concentrated to give a slurry. The slurry is dissolved in 1.5 L of methanol, and stored at 5° C. for 24 hours. The nitrile product is collected by filtration, washed with 1.5 L cold methanol and dried at 40° C.
Quantity
1.831 kg
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0.861 kg
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1.21 L
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Name
ferric chloride hexahydrate
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3.24 kg
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0.806 L
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4.87 L
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solvent
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0.55 kg
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reactant
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4 L
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1.5 L
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Synthesis routes and methods III

Procedure details

As shown below in the Examples, a preferred process is set forth for making 2-amino-5,6-dichloro-3,4-dihydroquinazoline from commercially available starting materials. In one process 1,2,3-trichlorobenzene is used as the starting material and is nitrated using, for example, nitric/sulfuric acids to form 1,2,3-trichloro-4-nitrobenzene. This compound is then reacted with a cyanating agent such as CuCN to form 2,3-dichloro-6-nitrobenzonitrile. The nitrile is then reacted under reducing conditions using for example B2H6 to form 2,3-dichloro-6-nitrobenzylamine HCl which is then reduced and reacted with CNX to form the desired compound.
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sulfuric acids
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CuCN
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

2,3-Dichloro-6-nitrobenzonitrile
2,3-Dichloro-6-nitrobenzonitrile
2,3-Dichloro-6-nitrobenzonitrile
2,3-Dichloro-6-nitrobenzonitrile
2,3-Dichloro-6-nitrobenzonitrile
2,3-Dichloro-6-nitrobenzonitrile

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